![molecular formula C13H17N3 B13804117 2-(2-methyl-8-methylimino-1H-cyclohepta[b]pyrrol-3-yl)ethanamine](/img/structure/B13804117.png)
2-(2-methyl-8-methylimino-1H-cyclohepta[b]pyrrol-3-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methyl-8-methylimino-1H-cyclohepta[b]pyrrol-3-yl)ethanamine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methyl-8-methylimino-1H-cyclohepta[b]pyrrol-3-yl)ethanamine typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the cyclohepta[b]pyrrole ring system through a series of cyclization reactions. These reactions often require specific catalysts and reaction conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-methyl-8-methylimino-1H-cyclohepta[b]pyrrol-3-yl)ethanamine can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions that promote the desired transformation .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product .
Major Products: The major products formed from these reactions can vary widely depending on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2-(2-methyl-8-methylimino-1H-cyclohepta[b]pyrrol-3-yl)ethanamine has been studied for its potential applications in several scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its unique chemical properties . Additionally, its ability to interact with specific molecular targets makes it a valuable tool for studying various biological processes .
Wirkmechanismus
The mechanism of action of 2-(2-methyl-8-methylimino-1H-cyclohepta[b]pyrrol-3-yl)ethanamine involves its interaction with specific molecular targets within cells. These interactions can lead to various biological effects, such as the inhibition of certain enzymes or the modulation of signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2-(2-methyl-8-methylimino-1H-cyclohepta[b]pyrrol-3-yl)ethanamine include other cyclohepta[b]pyrrole derivatives and related heterocyclic compounds. These compounds share similar structural features and chemical properties .
Uniqueness: What sets this compound apart from other similar compounds is its specific substitution pattern and the presence of the methylimino group. This unique structure can confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C13H17N3 |
|---|---|
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
2-(2-methyl-8-methylimino-1H-cyclohepta[b]pyrrol-3-yl)ethanamine |
InChI |
InChI=1S/C13H17N3/c1-9-10(7-8-14)11-5-3-4-6-12(15-2)13(11)16-9/h3-6,16H,7-8,14H2,1-2H3 |
InChI-Schlüssel |
LDAUBDWSWAEVFU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(N1)C(=NC)C=CC=C2)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


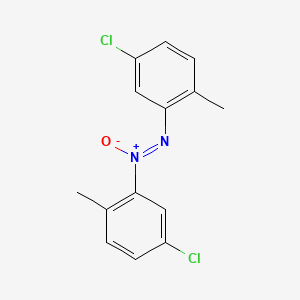
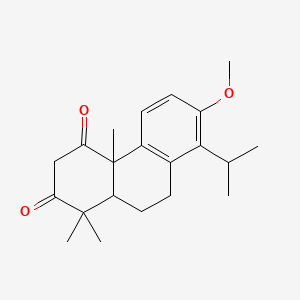

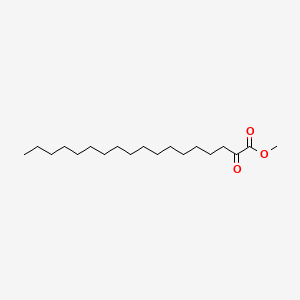
![[1,2,4]Triazolo[3,4-b][1,3]thiazepine](/img/structure/B13804071.png)
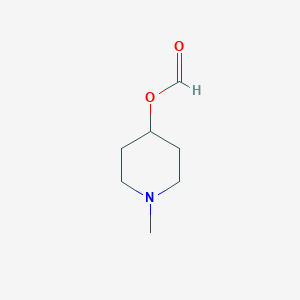


![2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4'-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, trisodium salt](/img/structure/B13804102.png)
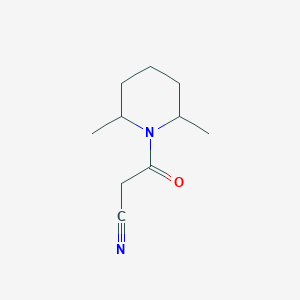
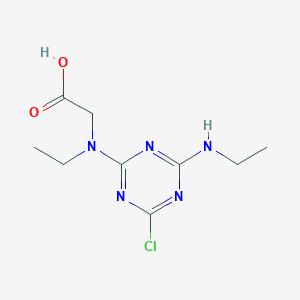


![N-[2,9,10,14-Tetrakis[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3-heptadecenyl]acetamide](/img/structure/B13804115.png)
